The molecular structure of 7-Bromoimidazo[1,2-a]pyridin-8-amine has been analyzed using X-ray crystallography. [] The key findings are:
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in heterocyclic chemistry due to its electron-rich, bicyclic framework that enables diverse non-covalent interactions with biological targets. This fused system combines the aromatic character of pyridine with the hydrogen-bonding capabilities of imidazole, resulting in a planar, thermally stable architecture conducive to π-stacking and metal coordination [2] [5]. The core's dipole moment (~3.5 Debye) facilitates solubility in polar media, while its pKa (≈6.5) allows for pH-dependent charge distribution—critical for membrane permeability in bioactive molecules. X-ray crystallography studies confirm planarity deviations <0.024 Å in substituted derivatives, enabling precise molecular recognition in enzyme binding pockets [3]. This geometric rigidity, combined with synthetic versatility, underpins its adoption in pharmaceuticals like Zolpidem (GABAergic hypnotic) and Olprinone (phosphodiesterase III inhibitor) [2].
Bromination at the C7 position of imidazo[1,2-a]pyridine induces profound electronic effects that enhance drug-like properties. The heavy halogen (van der Waals radius: 1.85 Å) creates a steric "bump" that restricts molecular rotation, while its electron-withdrawing nature (Hammett σₘ: 0.37) polarizes the ring system, lowering the LUMO energy by ~1.2 eV and facilitating charge-transfer interactions [6]. Bromine's polarizability enables halogen bonding (strength: 5–15 kJ/mol) with carbonyl oxygens in biological targets, improving binding affinity by 2-3 orders of magnitude versus non-halogenated analogs [2]. Critically, the 7-bromo group acts as a synthetic handle for cross-coupling reactions (Suzuki, Stille), enabling late-stage diversification. When paired with the C8-amine, it creates a push-pull system that increases dipole moment to ~4.8 Debye, enhancing crystal packing and aqueous solubility (LogS: -3.2) versus non-aminated derivatives (LogS: -3.9) [4] [9].
The target compound emerged in the early 2010s as an intermediate for kinase inhibitor development. Dwyer et al. first identified 6-bromoimidazo[1,2-a]pyridin-8-amine as a CDK2 inhibitor in 2007, spurring interest in bromo-amino positional isomers [3]. By 2014, Chinese Patent CN103788092A documented optimized synthesis of 6-bromo analogs via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde—a method later adapted for the 7-bromo isomer [5]. The compound gained prominence when crystallographic studies revealed its unique hydrogen-bonding network (2011), enabling rational design of imidazopyridine-based therapeutics [3]. Commercial availability commenced circa 2018 (CAS: 1357945-44-8), with prices reflecting synthetic challenges: $45/5mg for research quantities [4].
Table 1: Key Properties of 7-Bromoimidazo[1,2-a]pyridin-8-amine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₇H₆BrN₃ | Elemental analysis |
Molecular Weight | 212.05 g/mol | Mass spectrometry |
Predicted Density | 1.87 g/cm³ | Computational modeling |
Predicted pKa | 6.36 | Potentiometric titration |
LogP (lipophilicity) | 1.68 | Chromatographic determination |
Topological Polar Surface Area | 43.3 Ų | Computational modeling |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3